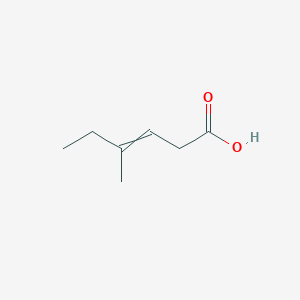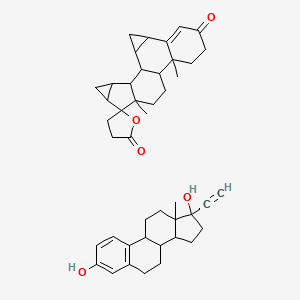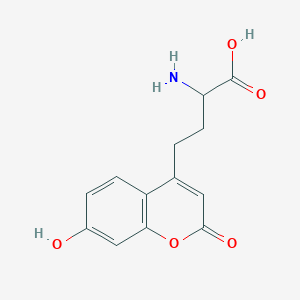
3,5-Bis(4-hydroxy-3-methoxyphenyl)pent-4-ene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metasequirin D is a natural product found in the plant Metasequoia glyptostroboides . It is classified as a phenylpropanoid, which is a type of organic compound characterized by a phenyl group attached to a three-carbon propene tail . The molecular formula of Metasequirin D is C19H22O6, and it has a molecular weight of 346.37440 .
Méthodes De Préparation
Metasequirin D is typically extracted from natural sources, specifically from the stems and leaves of Metasequoia glyptostroboides . The extraction process involves using a 95% ethanolic extract of air-dried, powdered stems and leaves . Currently, there are no large-scale synthetic routes or industrial production methods reported for Metasequirin D .
Analyse Des Réactions Chimiques
Metasequirin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Metasequirin D can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of Metasequirin D can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involving Metasequirin D can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Metasequirin D has shown potential in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of Metasequirin D involves its interaction with various molecular targets and pathways. As a phenylpropanoid, Metasequirin D may exert its effects through antioxidant activity, modulation of enzyme activity, and interaction with cellular signaling pathways . The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to influence processes such as inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Metasequirin D can be compared with other similar compounds, such as:
Metasequirin E: Another phenylpropanoid found in Metasequoia glyptostroboides, with similar chemical properties and potential biological activities.
Metasequirin F: A related compound with a slightly different chemical structure, also isolated from Metasequoia glyptostroboides.
Hydroxymetasequirin-A: A derivative of Metasequirin D with additional hydroxyl groups, studied for its unique chemical and biological properties.
The uniqueness of Metasequirin D lies in its specific chemical structure and the potential range of biological activities it exhibits, which may differ from those of its related compounds .
Propriétés
Formule moléculaire |
C19H22O6 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
3,5-bis(4-hydroxy-3-methoxyphenyl)pent-4-ene-1,2-diol |
InChI |
InChI=1S/C19H22O6/c1-24-18-9-12(4-7-15(18)21)3-6-14(17(23)11-20)13-5-8-16(22)19(10-13)25-2/h3-10,14,17,20-23H,11H2,1-2H3 |
Clé InChI |
DCEHETRPHUXAHR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(C2=CC(=C(C=C2)O)OC)C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-3-[3-[(2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]propoxy]-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390864.png)

![1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene](/img/structure/B13390882.png)
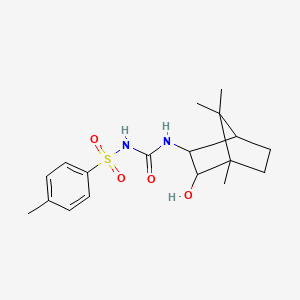
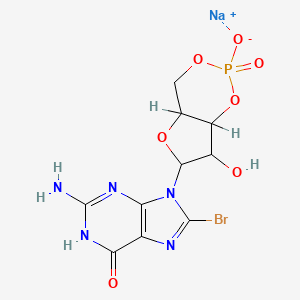
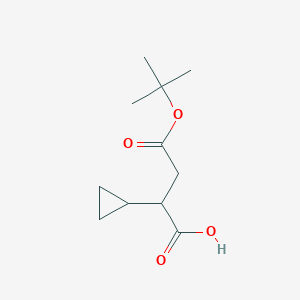
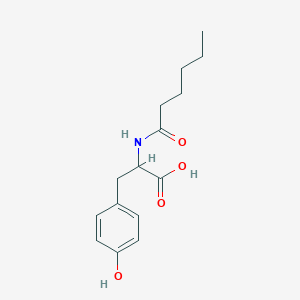

![2-(Diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13390910.png)
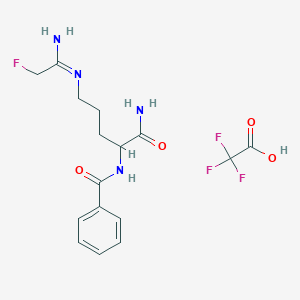
![[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate](/img/structure/B13390936.png)
